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Compound of Interest

Compound Name: 7-Bromoheptanenitrile

Cat. No.: B124884

An In-depth Technical Guide to 7-Bromoheptanenitrile: Structure, Properties, and Synthetic
Utility

Executive Summary

7-Bromoheptanenitrile (CAS No. 20965-27-9) is a bifunctional linear C7 aliphatic compound
featuring a terminal primary alkyl bromide and a terminal nitrile group. This unique architecture
makes it a highly valuable and versatile building block in modern organic synthesis. Its
differential reactivity allows for selective, stepwise functionalization, providing a robust platform
for constructing complex molecular frameworks. This guide offers an in-depth analysis of its
chemical structure, physicochemical properties, spectroscopic profile, reactivity, and key
applications, with a particular focus on its role in pharmaceutical development. The information
presented herein is intended for researchers, chemists, and drug development professionals
seeking to leverage this reagent's capabilities in their synthetic endeavors.

Molecular Structure and Physicochemical
Properties

7-Bromoheptanenitrile is a linear chain molecule comprised of seven carbon atoms. The
structure is defined by a bromo-functionalized methylene group at one terminus and a nitrile
group at the other, separated by a flexible pentamethylene spacer. This separation is critical, as
it minimizes inductive effects between the two functional groups, allowing each to exhibit its
characteristic reactivity.
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Key Identifiers and Synonyms:

IUPAC Name: 7-bromoheptanenitrile[1]

CAS Number: 20965-27-9[1]

Synonyms: 6-Cyanohexyl bromide, 1-Bromo-6-cyanohexane[1]

Molecular Formula: C7H12BrN[1]

SMILES: BrCCCCCCC#N[1]

The core physicochemical properties of 7-bromoheptanenitrile are summarized in the table
below, providing essential data for experimental design and process scale-up.

Property Value Source(s)
Molecular Weight 190.08 g/mol [1]
Appearance Colorless to light yellow liquid

Boiling Point 140-141 °C at 14 mmHg [1]

Density 1.265 g/mL at 25 °C [1]
Refractive Index (n2°/D) 1.475 [1]

Flash Point 113 °C (235.4 °F) - closed cup

Predicted Spectroscopic Profile

While full spectral data sets are often proprietary, the structure of 7-bromoheptanenitrile
allows for a highly accurate prediction of its key spectroscopic features. This analysis is crucial
for reaction monitoring and quality control.

Infrared (IR) Spectroscopy

The IR spectrum provides a direct confirmation of the key functional groups.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b124884?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/7-Bromoheptanenitrile
https://pubchem.ncbi.nlm.nih.gov/compound/7-Bromoheptanenitrile
https://pubchem.ncbi.nlm.nih.gov/compound/7-Bromoheptanenitrile
https://pubchem.ncbi.nlm.nih.gov/compound/7-Bromoheptanenitrile
https://pubchem.ncbi.nlm.nih.gov/compound/7-Bromoheptanenitrile
https://www.benchchem.com/product/b124884?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/7-Bromoheptanenitrile
https://pubchem.ncbi.nlm.nih.gov/compound/7-Bromoheptanenitrile
https://pubchem.ncbi.nlm.nih.gov/compound/7-Bromoheptanenitrile
https://pubchem.ncbi.nlm.nih.gov/compound/7-Bromoheptanenitrile
https://www.benchchem.com/product/b124884?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b124884?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e C=N Stretch: A sharp, medium-intensity absorption band is expected in the range of 2260-
2210 cm~1, which is highly characteristic of a nitrile functional group.[2][3]

e C-H Stretch: A series of bands will appear in the 3000-2850 cm~* region, corresponding to
the stretching vibrations of the aliphatic methylene (CHz) groups.[2][4]

o C-Br Stretch: A strong absorption in the fingerprint region, typically between 650-550 cm~1,
can be attributed to the C-Br stretching vibration.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H NMR spectrum will show distinct signals for each methylene group, with chemical shifts
influenced by the adjacent functional groups.

e 0 ~3.4 ppm (triplet): The two protons on the carbon adjacent to the bromine atom (Br-CHz-).
The electronegative bromine atom deshields these protons, shifting them downfield. The
signal will be a triplet due to coupling with the adjacent CHz group.[5][6]

e 0 ~2.3 ppm (triplet): The two protons on the carbon adjacent to the nitrile group (-CH2-CN).
The nitrile group also has a deshielding effect, though less pronounced than bromine. This
signal will also appear as a triplet.[6]

e 0 ~1.3-1.9 ppm (multiplets): The remaining eight protons of the central methylene chain (-
CH2-(CHz)a-CH2-) will resonate as a series of overlapping multiplets in the typical aliphatic
region.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled 3C NMR spectrum will display seven unique signals, one for each
carbon atom in the molecule.

e 0 ~119 ppm: The carbon of the nitrile group (CN).[7]
e 0 ~33 ppm: The carbon atom bonded to the bromine (CHzBr).[8][9]

e & ~17 ppm: The carbon atom adjacent to the nitrile group (CH2CN).[7]
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e 0 ~25-32 ppm: The remaining four methylene carbons of the aliphatic chain, with distinct
chemical shifts for each.

Chemical Reactivity: A Bifunctional Platform

The synthetic power of 7-bromoheptanenitrile lies in the orthogonal reactivity of its two
terminal functional groups. The primary alkyl bromide is an excellent electrophile for
nucleophilic substitution reactions, while the nitrile group can undergo a variety of
transformations, including reduction and hydrolysis.

This differential reactivity allows for selective manipulation. For instance, nucleophilic
substitution at the C-Br bond can be performed under conditions that leave the nitrile group
intact. Common nucleophiles include amines, azides, carboxylates, and alkoxides. These
reactions typically proceed via an Sn2 mechanism, favoring polar aprotic solvents like DMSO or
DMF and moderate temperatures to minimize elimination side reactions.[10][11]

Conversely, the nitrile group can be selectively reduced to a primary amine using powerful
reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation,
providing a route to diaminoheptane derivatives.

Caption: Differential reactivity pathways of 7-bromoheptanenitrile.

Synthesis and Purification: A Representative
Protocol

7-Bromoheptanenitrile is not naturally occurring and must be prepared synthetically. A
common and efficient laboratory-scale synthesis involves the nucleophilic substitution of a
dibromoalkane with a cyanide salt. This method leverages the statistical likelihood of achieving
monosubstitution under controlled conditions.

Reaction: Br-(CHz2)e-Br + NaCN - Br-(CH2)e-CN + NaBr
Protocol: Synthesis from 1,6-Dibromohexane

o Materials: 1,6-dibromohexane, sodium cyanide (NaCN), dimethyl sulfoxide (DMSOQO), diethyl
ether, deionized water, anhydrous magnesium sulfate.
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e Procedure:

o To a stirred solution of 1,6-dibromohexane (1 equivalent) in anhydrous DMSO, add sodium
cyanide (1.05 equivalents) portion-wise at room temperature. Causality: Using a slight
excess of cyanide drives the reaction to completion. DMSO is an excellent polar aprotic
solvent for this Sn2 reaction, promoting a favorable rate.[10]

o Heat the reaction mixture to 90-100 °C and monitor the reaction progress by GC-MS or
TLC. The reaction is typically complete within 4-6 hours.

o After cooling to room temperature, pour the reaction mixture into a separatory funnel
containing a large volume of cold water.

o Extract the agueous phase three times with diethyl ether. Trustworthiness: Multiple
extractions ensure complete recovery of the product from the aqueous phase.

o Combine the organic extracts and wash sequentially with deionized water and brine to
remove residual DMSO and inorganic salts.

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the
solvent under reduced pressure using a rotary evaporator.

o The crude product is then purified by vacuum distillation to yield 7-bromoheptanenitrile
as a clear, colorless to light-yellow oil. The fraction boiling at 140-141 °C / 14 mmHg is
collected.[1]

Applications in Advanced Synthesis: The Case of
(¥)-15-Deoxyspergualin

A prominent application of 7-bromoheptanenitrile is in the synthesis of (x)-15-deoxyspergualin
(also known as Gusperimus), a potent immunosuppressive agent used clinically to treat acute
allograft rejection.[6][12] Historical syntheses of this complex molecule were often lengthy and
low-yielding. Convergent routes that utilize 7-bromoheptanenitrile as a key starting material
have been shown to improve overall yields.[13]

In these synthetic strategies, the 7-bromoheptanenitrile molecule serves as a seven-carbon
electrophilic linker. The alkyl bromide terminus reacts with a protected spermidine derivative,
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while the nitrile group is later transformed into the required guanidino functionality through
reduction and subsequent guanidinylation steps.

Caption: Role of 7-bromoheptanenitrile in a convergent synthesis pathway.

Safety, Handling, and Storage

7-Bromoheptanenitrile is classified as a hazardous substance and must be handled with
appropriate precautions.

Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause
respiratory irritation (H335).[1]

e Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear
appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety
goggles, and a lab coat. Avoid breathing vapors or mist.

o Storage: Store in a tightly closed container in a cool, dry place. The recommended storage
temperature is below +30°C.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

7-Bromoheptanenitrile is a powerful and versatile bifunctional reagent whose value is derived
from its straightforward structure and predictable reactivity. The ability to selectively address
either the alkyl bromide or the nitrile functionality provides chemists with a strategic tool for the
efficient construction of complex target molecules. Its successful application in the synthesis of
pharmaceuticals like 15-deoxyspergualin underscores its importance and potential in drug
discovery and development. Proper understanding of its properties, reactivity, and handling is
paramount to unlocking its full synthetic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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